Product packaging for 1-Chloro-2-methylpropane(Cat. No.:CAS No. 513-36-0)

1-Chloro-2-methylpropane

Cat. No.: B167039
CAS No.: 513-36-0
M. Wt: 92.57 g/mol
InChI Key: QTBFPMKWQKYFLR-UHFFFAOYSA-N
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Description

1-Chloro-2-methylpropane, also known as isobutyl chloride, is a vital organochlorine compound (C₄H₉Cl) that serves as a highly reactive building block in organic synthesis . Its primary value stems from the chlorine atom's propensity for nucleophilic substitution reactions, making it an indispensable intermediate for producing amine derivatives and other complex molecules across various research and industrial sectors . This compound is a colorless, highly flammable liquid with a boiling point of approximately 68°C . It is crucial in the synthesis of pharmaceutical raw materials and drug intermediates, supporting innovative pipelines in the pharmaceutical industry . Furthermore, this compound is a key component in polymer production, contributing to the manufacturing of plastics, often as a precursor for plasticizers . Its applications also extend to the agrochemical and rubber industries, where it is used in synthesizing pesticides and improving the properties of rubber products . As a solvent, its chemical nature facilitates a range of organic reactions . Researchers should note that this is a highly flammable liquid and vapour . This product is intended for research and synthesis applications only. It is not approved for human consumption or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9Cl<br>(CH3)2CHCH2Cl<br>C4H9Cl B167039 1-Chloro-2-methylpropane CAS No. 513-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-methylpropane
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InChI

InChI=1S/C4H9Cl/c1-4(2)3-5/h4H,3H2,1-2H3
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InChI Key

QTBFPMKWQKYFLR-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCl
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DSSTOX Substance ID

DTXSID4060153
Record name Propane, 1-chloro-2-methyl-
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Molecular Weight

92.57 g/mol
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Physical Description

Colorless liquid; [ICSC], COLOURLESS LIQUID.
Record name Isobutyl chloride
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Boiling Point

69 °C
Record name ISOBUTYL CHLORIDE
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Flash Point

-10 °C
Record name ISOBUTYL CHLORIDE
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Solubility

Solubility in water: none
Record name ISOBUTYL CHLORIDE
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Density

Relative density (water = 1): 0.9
Record name ISOBUTYL CHLORIDE
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Vapor Density

Relative vapor density (air = 1): 3.2
Record name ISOBUTYL CHLORIDE
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Vapor Pressure

150.0 [mmHg]
Record name Isobutyl chloride
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CAS No.

513-36-0
Record name Isobutyl chloride
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Record name Propane, 1-chloro-2-methyl-
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Record name 1-chloro-2-methylpropane
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Record name ISOBUTYL CHLORIDE
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Melting Point

-131 °C
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Historical Perspectives on Alkyl Halide Reactivity Studies

The study of alkyl halides has been central to the development of modern organic chemistry. unacademy.comijrpr.com These compounds, characterized by a halogen atom bonded to a saturated carbon, were recognized early on for their reactivity, which stems from the polar nature of the carbon-halogen bond. unacademy.comsydney.edu.au This polarity renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. unacademy.comsydney.edu.au

The formal investigation into the mechanisms of these reactions gained significant momentum in the late 19th and early 20th centuries. A pivotal moment came with the work of German chemist Paul Walden in 1896, who demonstrated the interconversion of enantiomers through a series of nucleophilic substitution reactions, a cycle that hinted at a specific stereochemical outcome for these transformations. libretexts.org

Further systematic research in the 1920s and 1930s, notably by Sir Christopher Ingold and his contemporaries, led to the classification of these reactions into distinct mechanistic pathways. rsc.org They established two primary mechanisms for nucleophilic substitution: the SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular) reactions. odinity.comrsc.org Their kinetic studies revealed that some reactions were dependent on the concentration of both the alkyl halide and the nucleophile (SN2), while others depended only on the concentration of the alkyl halide (SN1). rsc.orgmsu.edu This foundational work established the principles that govern how the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent determine the reaction pathway and outcome—principles that are still taught and applied today. odinity.comijrpr.com

Research Significance of 1 Chloro 2 Methylpropane As a Model Substrate

1-Chloro-2-methylpropane is a frequently used substrate in both pedagogical and research settings to explore the factors that govern competing reaction mechanisms, specifically nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2).

As a primary alkyl halide, the initial expectation is that it would readily undergo an SN2 reaction, which involves a backside attack by a nucleophile. However, the presence of a bulky isopropyl group adjacent to the reaction center introduces significant steric hindrance. brainly.com This steric bulk makes it more difficult for a nucleophile to approach the electrophilic carbon, thereby slowing the rate of the SN2 reaction compared to a less hindered primary alkyl halide like 1-chlorobutane (B31608). brainly.com

Conversely, while SN1 reactions are typically favored by tertiary substrates that can form stable carbocations, this compound can participate in SN1-type reactions under specific conditions, such as in the presence of a polar protic solvent like a water-ethanol mixture with silver nitrate. odinity.comchegg.com The reaction proceeds, albeit often requiring heat, because the solvent can assist in the departure of the chloride ion to form a primary carbocation, which can then rearrange via a hydride shift to a more stable tertiary carbocation before being attacked by the nucleophile. chegg.com This behavior makes it an excellent compound for demonstrating the principles of carbocation rearrangement.

In the presence of a strong, bulky base like potassium tert-butoxide, this compound favors the E2 elimination mechanism to form the major product, 2-methylpropene. askfilo.com The use of a sterically hindered base promotes the removal of a proton over nucleophilic attack. askfilo.com The competition between substitution (SN2) and elimination (E2) can be finely tuned by the choice of the base/nucleophile. Strong, non-bulky bases like sodium hydroxide (B78521) in ethanol (B145695) can lead to a mixture of substitution and elimination products. crunchchemistry.co.uk

Furthermore, the compound is also used in solvolysis studies, where the solvent (e.g., water or ethanol) acts as the nucleophile. spectrumchemical.comrsc.org Kinetic studies of the solvolysis of this compound help in understanding the influence of solvent polarity on reaction rates and mechanisms, often highlighting the competition between SN1 and E1 pathways. libretexts.orgquizlet.com

Table 2: Reactivity of this compound in Nucleophilic Substitution Reactions

Reaction Type Conditions Reactivity Observation Mechanism Notes
SN2 Sodium Iodide in Acetone Slower than unbranched primary halides (e.g., 1-chlorobutane) but faster than tertiary halides. brainly.comodinity.com The reaction is hindered by the branched alkyl group, which slows the rate of backside nucleophilic attack. brainly.com

| SN1 | Silver Nitrate in Ethanol | Reacts to form a precipitate, often requiring heat. odinity.comchegg.com | The reaction proceeds via a relatively unstable primary carbocation, which can rearrange to a more stable tertiary carbocation. It is slower than for tertiary halides. chegg.com |

The identity and purity of this compound and its reaction products are confirmed using various spectroscopic methods. The infrared (IR) spectrum shows characteristic C-H stretching and a C-Cl bond absorption. docbrown.info Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative; the ¹H NMR spectrum shows distinct signals for the different proton environments, and the ¹³C NMR spectrum confirms the number of unique carbon atoms. docbrown.infospectrabase.com Mass spectrometry reveals a molecular ion peak and a characteristic fragmentation pattern, including a base peak at m/z 43. docbrown.infodocbrown.info

Table 3: Spectroscopic Data for this compound

Spectroscopic Method Key Observations
¹H NMR Shows three distinct signals with an integration ratio of 6:1:2, corresponding to the (CH₃)₂, CH, and CH₂Cl protons, respectively. docbrown.info
¹³C NMR Displays three unique carbon signals. docbrown.infospectrabase.com
Infrared (IR) Spectroscopy C-H stretching vibrations (~2880-3080 cm⁻¹), C-C skeletal vibrations (~1140-1175 cm⁻¹), and C-Cl bond absorption (~580-780 cm⁻¹). docbrown.info

| Mass Spectrometry (MS) | Molecular ion peaks at m/z 92 and 94 (due to ³⁵Cl and ³⁷Cl isotopes). The base peak is typically at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺. docbrown.infodocbrown.info |

Mechanistic Investigations of 1 Chloro 2 Methylpropane Reactivity

Elimination Reaction Dynamics

The reactivity of 1-chloro-2-methylpropane in elimination reactions is a cornerstone of organic chemistry, illustrating the principles of unimolecular (E1) and bimolecular (E2) pathways. These reactions are characterized by the removal of a hydrogen atom and a chlorine atom from adjacent carbons, leading to the formation of an alkene.

Unimolecular Elimination (E1)

The Unimolecular Elimination (E1) reaction of this compound proceeds through a two-step mechanism initiated by the formation of a carbocation intermediate. chemicalnote.comopenstax.org This pathway is analogous to the S_N1 reaction and often competes with it. openstax.orglibretexts.org

The first and rate-determining step of the E1 mechanism for this compound is the unimolecular dissociation of the carbon-chlorine bond to form a primary carbocation and a chloride ion. chemicalnote.comopenstax.org However, primary carbocations are relatively unstable. This initial carbocation can then undergo a hydride shift, where a hydrogen atom from the adjacent tertiary carbon migrates to the primary carbon. This rearrangement results in the formation of a more stable tertiary carbocation. Hyperconjugation, the interaction of the electrons in adjacent C-H sigma bonds with the empty p-orbital of the carbocation, significantly stabilizes this tertiary intermediate. numberanalytics.commugberiagangadharmahavidyalaya.ac.in

The second step involves a base (often the solvent in solvolysis reactions) abstracting a proton from a carbon atom adjacent to the carbocation center. masterorganicchemistry.com For the tertiary carbocation formed from this compound, there are two types of adjacent protons. Removal of a proton from one of the methyl groups leads to the formation of 2-methylpropene. According to Zaitsev's Rule , in elimination reactions, the major product is the more stable, more highly substituted alkene. libretexts.orgquizlet.com In this case, since only one alkene product, 2-methylpropene (a disubstituted alkene), can be formed from the rearranged tertiary carbocation, it will be the exclusive E1 product.

It is important to note that without the carbocation rearrangement, elimination from the initial primary carbocation would also yield 2-methylpropene. However, the pathway involving the more stable tertiary carbocation is the major contributor to the E1 products.

E1 and S_N1 reactions are mechanistically linked as they share the same initial carbocation-forming step. libretexts.orgquora.com Consequently, they are often competing processes, and the reaction of this compound under appropriate conditions will typically yield a mixture of elimination (alkene) and substitution (alcohol or ether, depending on the solvent) products. openstax.orglibretexts.org

Several factors influence the ratio of E1 to S_N1 products:

Basicity of the Nucleophile: The nucleophile in the reaction can also act as a base. A stronger base will favor the E1 pathway by more readily abstracting a proton. quora.com In contrast, a species that is a good nucleophile but a weak base will favor the S_N1 reaction.

Temperature: Increasing the reaction temperature generally favors elimination over substitution. libretexts.org Elimination reactions have higher activation energies than substitution reactions, and the increase in temperature provides the necessary energy to overcome this barrier.

Solvent: The solvent plays a crucial role. Polar protic solvents, such as water and alcohols, can facilitate the formation of the carbocation intermediate. spectrumchemical.com For instance, the solvolysis of a similar tertiary halide, 2-chloro-2-methylpropane (B56623), in 80% aqueous ethanol (B145695) at 65°C results in a mixture of the S_N1 product (2-methyl-2-propanol) and the E1 product (2-methylpropene). libretexts.orgunizin.org

A study on the solvolysis of tertiary alkyl chlorides in 80% ethanol showed that as the alkyl groups become more branched, the proportion of the alkene product from the E1 reaction increases. masterorganicchemistry.com

Product Distribution in the Reaction of a Tertiary Halide

Reaction Condition S_N1 Product E1 Product
Carbocation Intermediates and Product Distribution (Zaitsev's Rule)

Bimolecular Elimination (E2)

The Bimolecular Elimination (E2) reaction is a concerted, one-step process where bond-breaking and bond-forming occur simultaneously. chemicalnote.com The rate of an E2 reaction is dependent on the concentrations of both the substrate (this compound) and the base. libretexts.org

In the E2 mechanism, a strong base abstracts a proton from a β-carbon (a carbon adjacent to the one bonded to the leaving group) at the same time the leaving group (chloride) departs and a π-bond is formed between the α- and β-carbons. chemicalnote.comlibretexts.orgaakash.ac.in

A critical stereochemical requirement for the E2 reaction is that the β-hydrogen and the leaving group must be in an anti-periplanar conformation. libretexts.orgnerdfighteria.info This means they lie in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°. masterorganicchemistry.com This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond. amazonaws.com

For an acyclic molecule like this compound, rotation around the C1-C2 single bond allows it to readily adopt the necessary anti-periplanar conformation for the E2 elimination to occur.

Regioselectivity in E2 reactions refers to the preferential formation of one constitutional isomer over another when multiple alkene products are possible. quizlet.com In the case of this compound, there is only one type of β-hydrogen (on the tertiary carbon, C2). Therefore, only one alkene product, 2-methylpropene , can be formed.

However, the choice of base can be crucial in determining the outcome of reactions with substrates that could potentially yield different regioisomers. While not applicable for producing different products from this compound itself, the principle is important. Strong, sterically hindered bases, such as potassium tert-butoxide (KOt-Bu), favor the formation of the less substituted (Hofmann) product due to steric hindrance. askfilo.com Conversely, smaller, strong bases like ethoxide or hydroxide (B78521) tend to favor the more substituted (Zaitsev) product. libretexts.orgamazonaws.com

For this compound, treatment with a strong, bulky base like potassium tert-butoxide will lead to the formation of 2-methylpropene via an E2 mechanism. askfilo.com Similarly, refluxing with concentrated ethanolic potassium hydroxide also favors elimination. crunchchemistry.co.uk

Competition with SN2 and E1 Pathways

The reactivity of this compound is a nuanced subject, primarily revolving around the competition between substitution (SN2) and elimination (E1 and E2) pathways. As a primary alkyl halide, one might initially predict a strong preference for the SN2 mechanism. However, the structure of this compound introduces significant steric hindrance that complicates this expectation.

This compound is structurally distinct from simpler primary halides like 1-chlorobutane (B31608) due to the presence of a methyl group on the carbon adjacent to the electrophilic carbon (C1). Current time information in Bangalore, IN. This branching introduces steric bulk, which significantly impedes the backside attack required for an SN2 reaction. Current time information in Bangalore, IN.vaia.com Consequently, the rate of SN2 reactions for this compound is considerably slower than for unbranched primary alkyl halides. Current time information in Bangalore, IN.askfilo.com

The steric hindrance that disfavors the SN2 pathway simultaneously increases the competitiveness of elimination reactions. rsc.org With a strong, non-bulky base, the E2 mechanism can compete with SN2. If a strong, sterically hindered base such as potassium tert-butoxide is used, the E2 pathway is strongly favored, leading to the formation of isobutylene. rsc.orgpressbooks.pub

The unimolecular pathways, SN1 and E1, are generally not favored for primary alkyl halides because they proceed through a highly unstable primary carbocation intermediate. The formation of the isobutyl carbocation from this compound is energetically unfavorable. However, under specific conditions, such as in a protic solvent with a nonbasic nucleophile, slow SN1 and E1 reactions can occur, though they are not the predominant pathways. lookchem.com It's important to note that the E1cB (Elimination, Unimolecular, conjugate Base) mechanism is not a relevant competitive pathway for this compound as it typically requires a poor leaving group and an adjacent electron-withdrawing group to stabilize a carbanion intermediate, features that are absent in this molecule. guidechem.comfishersci.atlibretexts.orgchemicalbook.com

The outcome of the reaction is highly dependent on the specific conditions employed, as summarized in the table below.

ConditionDominant Pathway(s)Major Product(s)Rationale
Strong, non-bulky nucleophile (e.g., NaOH in acetone)SN22-Methyl-1-propanolFavors substitution on a primary halide, though slowed by steric hindrance.
Strong, bulky base (e.g., KOC(CH3)3)E2IsobutyleneSteric hindrance of the base prevents SN2 and favors proton abstraction. rsc.orgpressbooks.pub
Weak nucleophile/weak base (e.g., CH3OH, heat)SN2/E2 (slow)2-Methyl-1-propanol, IsobutyleneHigh temperatures favor elimination over substitution. rsc.orgnbinno.com
Protic solvent, non-basic nucleophile (e.g., 80% aq. ethanol)SN1/E1 (very slow)2-Methyl-1-propanol, IsobutyleneFormation of primary carbocation is slow but possible under these conditions. lookchem.com

Electrophilic Aromatic Alkylation Reactions

Friedel-Crafts Alkylation with Aromatic Substrates

This compound can serve as an alkylating agent in Friedel-Crafts reactions, allowing for the introduction of an isobutyl group (or, more accurately, a rearranged tert-butyl group) onto an aromatic ring. askfilo.com This electrophilic aromatic substitution reaction is typically carried out by treating an aromatic compound, such as benzene (B151609), with this compound in the presence of a strong Lewis acid catalyst. libretexts.orglibretexts.org

Carbocation Rearrangements in Alkylation Mechanisms

A key mechanistic feature of the Friedel-Crafts alkylation with this compound is the rearrangement of the initially formed carbocation. The reaction between this compound and the Lewis acid catalyst (e.g., AlCl3) first generates a primary carbocation, the isobutyl carbocation. pressbooks.pub

Primary carbocations are inherently unstable. To achieve a more stable electronic configuration, the isobutyl carbocation rapidly undergoes a rearrangement. numberanalytics.com This occurs via a 1,2-hydride shift, where a hydrogen atom from the adjacent carbon (C2) migrates with its pair of electrons to the positively charged carbon (C1). This intramolecular event results in the transformation of the unstable primary carbocation into a much more stable tertiary carbocation, the tert-butyl carbocation. pressbooks.pubnumberanalytics.com

It is this more stable tert-butyl carbocation that acts as the primary electrophile, which is then attacked by the aromatic substrate. Consequently, the major product of the Friedel-Crafts alkylation of benzene with this compound is not isobutylbenzene, but rather tert-butylbenzene. pressbooks.pub

Role of Lewis Acid Catalysis (e.g., Anhydrous AlCl3)

The role of the Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl3), is crucial for the Friedel-Crafts alkylation to proceed. libretexts.orglibretexts.org The catalyst functions by activating the alkyl halide to generate the carbocation electrophile required for the reaction.

The mechanism of catalysis involves the coordination of the Lewis acid with the non-bonding electrons of the chlorine atom in this compound. This coordination polarizes the carbon-chlorine bond, weakening it and facilitating its cleavage. The departure of the chloride ion, which forms a complex with the catalyst (AlCl4-), results in the formation of the carbocation.

Reaction Steps:

Formation of the carbocation: (CH3)2CHCH2Cl + AlCl3 → (CH3)2CHCH2+ + AlCl4-

Carbocation rearrangement: (CH3)2CHCH2+ (primary) → (CH3)3C+ (tertiary) via 1,2-hydride shift pressbooks.pub

Electrophilic attack: C6H6 + (CH3)3C+ → [C6H6C(CH3)3]+ (arenium ion intermediate)

Deprotonation and catalyst regeneration: [C6H6C(CH3)3]+ + AlCl4- → C6H5C(CH3)3 + HCl + AlCl3

Without the Lewis acid catalyst, the C-Cl bond in this compound is not sufficiently polarized to generate the carbocation, and the electrophilic aromatic substitution does not occur.

Other Distinct Reaction Pathways and Derivative Formation

Synthesis of Organolithium Reagents (e.g., Isobutyllithium)

Beyond its role in substitution and elimination reactions, this compound is a key starting material for the synthesis of important organometallic compounds, specifically isobutyllithium (B1630937) ((CH3)2CHCH2Li). guidechem.comfishersci.atnbinno.com This organolithium reagent is a strong base and a useful nucleophile in organic synthesis.

The preparation of isobutyllithium involves the direct reaction of this compound with lithium metal. lookchem.com The reaction is typically conducted in an inert, non-polar solvent, with petroleum ether being commonly cited. guidechem.comfishersci.atnbinno.com

General Reaction: (CH3)2CHCH2Cl + 2Li → (CH3)2CHCH2Li + LiCl

In this reaction, the lithium metal acts as a reducing agent, transferring electrons to the alkyl halide. The carbon-chlorine bond is cleaved, and a new carbon-lithium bond is formed, resulting in the highly reactive organolithium species. The resulting isobutyllithium is a valuable reagent for initiating polymerization and for creating new carbon-carbon bonds in various synthetic applications.

Catalyzed Alkylation Reactions with Ionic Liquids

The use of ionic liquids (ILs) as catalysts for the alkylation of various substrates with this compound and its isomers has garnered significant attention as a more environmentally benign alternative to traditional acid catalysts like sulfuric acid and hydrofluoric acid. ppor.aznih.gov These reactions are typically conducted under mild conditions and demonstrate the tunable nature of ionic liquids to achieve high conversion and selectivity. researchgate.netresearchgate.net

The catalytic activity of ionic liquids in these alkylation reactions stems from their acidic properties. google.com Chloroaluminate ionic liquids, in particular, are highly effective due to the presence of both Lewis and Brønsted acid sites. google.comecnu.edu.cn The Lewis acidity is primarily attributed to species like AlCl₃, while the Brønsted acidity can be generated from sources such as hydrogen halides. google.com The mechanism generally follows a carbocation pathway, where the ionic liquid facilitates the formation of a tert-butyl carbocation from the alkyl halide, which then acts as the electrophile in the substitution reaction. openstax.org

Research has explored the alkylation of aromatic compounds, such as toluene (B28343), with 2-chloro-2-methylpropane (a structural isomer of this compound) using acidic ionic liquids like triethylamine (B128534) hydrochloride-aluminum chloride (Et₃NHCl-AlCl₃). researchgate.netresearchgate.net Studies have systematically investigated the influence of various reaction parameters to optimize the process for the synthesis of p-tert-butyltoluene (PTBT). researchgate.netresearchgate.net

Key findings from these investigations highlight the importance of the ionic liquid's composition and the reaction conditions in determining the efficiency and selectivity of the alkylation. For instance, the molar ratio of AlCl₃ to Et₃NHCl in the ionic liquid catalyst has a significant impact on its catalytic performance. researchgate.netresearchgate.net

Table 1: Alkylation of Toluene with 2-Chloro-2-methylpropane using Et₃NHCl-AlCl₃ Ionic Liquid Data derived from studies on the synthesis of p-tert-butyltoluene.

ParameterOptimal ConditionResultReference
Molar Ratio of AlCl₃ to Et₃NHCl1.6- researchgate.net
Reaction Temperature20°C- researchgate.netresearchgate.net
Mass Fraction of Ionic Liquid to Toluene10%- researchgate.net
Molar Ratio of Toluene to 2-Chloro-2-methylpropane2- researchgate.net
Conversion of 2-Chloro-2-methylpropane -98% researchgate.netresearchgate.net
Selectivity for p-tert-butyltoluene (PTBT) -82.5% researchgate.netresearchgate.net

Further studies have delved into modifying chloroaluminate ionic liquids to enhance selectivity. For example, the modification of [Et₃NH]Cl-2.0AlCl₃ and [PyH]Cl-2.0AlCl₃ ionic liquids with additives like FeCl₃, CuCl, and CH₃NO₂ has been shown to significantly improve the selectivity for p-tert-butyltoluene in the alkylation of toluene with 2-chloro-2-methylpropane. gychbjb.com It was observed that after modification, the acidity of the ionic liquid decreased, with Brønsted acidity being a key factor influencing the selectivity towards the para isomer. gychbjb.com

In addition to aromatic alkylation, ionic liquids have been employed in the alkylation of isobutane (B21531) with C₄ olefins, a critical process in the production of high-octane gasoline components. nih.gov While direct studies on this compound in this specific reaction are less common in the provided context, the principles of using ionic liquids to catalyze the formation of branched alkanes are well-established. nih.govecnu.edu.cn The process involves the reaction of an isoparaffin with an olefin, facilitated by the acidic ionic liquid. ecnu.edu.cn

The reaction conditions for such alkylation processes are generally mild. The molar ratio of isoparaffin to olefin is typically greater than 1, reaction temperatures can range from -20 to 100 °C (preferably 0 to 50 °C), and the pressure is maintained to keep the reactants in the liquid phase (generally 0.1 to 1.6 MPa). google.com

Table 2: General Operating Conditions for Ionic Liquid Catalyzed Alkylation

ParameterRangePreferred RangeReference
Isoparaffin to Olefin Molar Ratio> 1 (typically 1:1 to 40:1)- google.com
Reaction Temperature-20 to 100 °C0 to 50 °C google.com
Reaction Pressure0.1 to 1.6 MPa- google.com

The versatility of ionic liquids as catalysts in alkylation reactions involving isomers of this compound showcases their potential to create more sustainable and efficient chemical processes. The ability to tune their acidic properties and reaction conditions allows for targeted synthesis of valuable chemical products. researchgate.netgychbjb.com

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of an organic molecule. For 1-chloro-2-methylpropane, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structure.

¹H NMR: Chemical Shift and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound displays three distinct signals, corresponding to the three non-equivalent sets of protons in the molecule. docbrown.info The integration of these signals reveals a proton ratio of 6:1:2, which aligns with the structure of this compound. docbrown.infodocbrown.info

Chemical Shifts : The protons on the two equivalent methyl groups (C(CH₃)₂) are the most shielded and appear as a doublet at the lowest chemical shift. The single proton on the tertiary carbon (-CH-) is deshielded by the adjacent chlorine atom and the two methyl groups, causing its signal to appear as a multiplet at a higher chemical shift. The two protons of the chloromethyl group (-CH₂Cl) are the most deshielded due to the direct attachment to the electronegative chlorine atom and thus resonate at the highest chemical shift as a doublet. docbrown.info

Spin-Spin Coupling : The n+1 rule can be applied to analyze the splitting patterns. docbrown.info

The six equivalent protons of the two methyl groups are split by the single adjacent methine proton, resulting in a doublet.

The single methine proton is split by the six methyl protons and the two methylene (B1212753) protons, theoretically leading to a complex multiplet.

The two methylene protons are split by the single methine proton, resulting in a doublet.

Table 1: ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
(CH₃)₂C-~1.0Doublet
-CH-~2.0Multiplet
-CH₂Cl~3.4Doublet

Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR: Chemical Shift and Carbon Environment Elucidation

The ¹³C NMR spectrum of this compound shows three distinct signals, confirming the presence of three different carbon environments in the molecule. docbrown.infodocbrown.info

Chemical Shifts : The chemical shifts in ¹³C NMR are influenced by the electronegativity of adjacent atoms. The carbon atom of the chloromethyl group (-CH₂Cl) is the most deshielded and appears at the highest chemical shift value. The tertiary carbon (-CH-) is also significantly deshielded. The two equivalent methyl carbons (-CH₃) are the most shielded and therefore have the lowest chemical shift. docbrown.info The decreasing effect on the chemical shift is observed as the carbon atom is further from the electronegative chlorine atom. docbrown.info

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (ppm)
(CH₃)₂C-~25
-CH-~35
-CH₂Cl~52

Note: Chemical shift values are approximate and can vary based on experimental conditions.

Comparative NMR Studies of Isomers

NMR spectroscopy is a key technique for distinguishing between the structural isomers of C₄H₉Cl. docbrown.info

¹H NMR : The ¹H NMR spectra of the four isomers (1-chlorobutane, 2-chlorobutane (B165301), this compound, and 2-chloro-2-methylpropane) are all distinct. docbrown.info They differ in the number of signals, their chemical shifts, and their splitting patterns, allowing for unambiguous identification. For instance, this compound exhibits a 6:2:1 proton ratio, while 1-chlorobutane (B31608) shows a 3:2:2:2 ratio, and 2-chloro-2-methylpropane (B56623) displays only a single peak. docbrown.infodocbrown.info

¹³C NMR : The number of signals in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms. This compound has three signals, whereas 1-chlorobutane and 2-chlorobutane each have four, and 2-chloro-2-methylpropane has two. docbrown.info This makes it possible to differentiate this compound from its isomers. docbrown.infodocbrown.info

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations.

Vibrational Analysis for Structural Elucidation

The IR spectrum of this compound provides key information for its structural confirmation.

C-H Vibrations : The spectrum shows C-H stretching vibrations in the region of 2880-3080 cm⁻¹. docbrown.info C-H bending vibrations are observed around 1300-1500 cm⁻¹. docbrown.info A specific C-H wagging of the –CH₂X group (where X is a halogen) is typically seen between 1300-1150 cm⁻¹. orgchemboulder.com For this compound, a terminal alkyl halide C-H wag is noted at approximately 1271 cm⁻¹. libretexts.orglibretexts.org

C-Cl Vibrations : The characteristic C-Cl stretching vibration for alkyl chlorides appears in the range of 550-850 cm⁻¹. orgchemboulder.com In this compound, these absorptions are found between 580-780 cm⁻¹. docbrown.info

C-C Vibrations : Skeletal C-C-C vibrations from the (CH₃)₂C- group are observed at approximately 1140-1175 cm⁻¹ and 790-840 cm⁻¹. docbrown.info

Application of Fingerprint Region for Identification and Differentiation

The region of the IR spectrum from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region. docbrown.info This region contains a complex pattern of absorptions that are unique to a particular molecule, arising from the intricate overlapping vibrations of the atoms. docbrown.info While the isomers of chlorobutane have similar functional groups and thus show some similar broad absorptions, their fingerprint regions are distinctly different. docbrown.info By comparing the fingerprint region of an unknown sample to that of a known standard of this compound, a positive identification can be made. docbrown.infoorgchemboulder.com The simpler fingerprint region of 2-chloro-2-methylpropane, for example, is attributed to its higher molecular symmetry. docbrown.info

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the analysis of this compound, mass spectrometry provides definitive evidence of its molecular composition and connectivity.

Upon electron ionization in a mass spectrometer, this compound (C₄H₉Cl) forms a molecular ion ([M]•+). docbrown.info This parent ion is often unstable and undergoes fragmentation through various pathways, giving rise to a series of fragment ions. docbrown.info The molecular ion peaks for this compound are observed at m/z 92 (for the ³⁵Cl isotope) and m/z 94 (for the ³⁷Cl isotope), though they are typically of very low intensity, indicating the parent ion fragments readily. docbrown.info

The fragmentation of this compound is characterized by several key bond cleavages:

Loss of a chlorine radical: The most significant fragmentation pathway involves the cleavage of the C-Cl bond, which is the weakest bond in the molecule. docbrown.info This results in the formation of a stable isobutyl cation at m/z 57. docbrown.info This peak is often the base peak, the most intense peak in the spectrum. docbrown.info

Loss of a methyl radical: Cleavage of a C-C bond can lead to the loss of a methyl group (CH₃•), resulting in a chloropropyl cation ([C₃H₆Cl]⁺) with isotopic peaks at m/z 77 and 79. docbrown.info

Loss of a propyl radical: Fragmentation can also involve the loss of a propyl radical (C₃H₇•), leading to the formation of a chloromethyl cation ([CH₂Cl]⁺) with isotopic peaks at m/z 49 and 51. docbrown.infodocbrown.info

Elimination of hydrogen chloride: A rearrangement process can lead to the elimination of a neutral HCl molecule, forming a butene radical cation ([C₄H₈]•+) at m/z 56. docbrown.info

The base peak in the mass spectrum of this compound is typically at m/z 43. docbrown.info

Table 1: Prominent Fragment Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Ion StructureFragmentation Pathway
92/94[(CH₃)₂CHCH₂Cl]•⁺Molecular Ion (M•⁺)
77/79[C₃H₆Cl]⁺Loss of •CH₃ from M•⁺
57[C₄H₉]⁺Loss of •Cl from M•⁺
56[C₄H₈]•⁺Loss of HCl from M•⁺
49/51[CH₂Cl]⁺Loss of •C₃H₇ from M•⁺
43[C₃H₇]⁺Base Peak

Data sourced from Doc Brown's Advanced Organic Chemistry. docbrown.infodocbrown.info

A key feature in the mass spectrum of any chlorine-containing compound is the presence of a distinct isotopic pattern. chemistryconnected.com Chlorine has two stable isotopes in nature: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). chemistryconnected.com This approximate 3:1 ratio of ³⁵Cl to ³⁷Cl results in a characteristic "M+2" peak for any fragment containing a chlorine atom. docbrown.infochemguide.co.uk

In the mass spectrum of this compound, the molecular ion region will show a peak at m/z 92 corresponding to the molecule with ³⁵Cl, and a smaller peak at m/z 94 for the molecule with ³⁷Cl. docbrown.info The ratio of the intensities of these two peaks is approximately 3:1. docbrown.infochemguide.co.uk This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule and its fragments. chemistryconnected.com For instance, the fragment at m/z 77 ([C₃H₆³⁵Cl]⁺) is accompanied by a peak at m/z 79 ([C₃H₆³⁷Cl]⁺), also in a 3:1 ratio. docbrown.infolibretexts.org Similarly, the fragment at m/z 49 ([CH₂³⁵Cl]⁺) has a corresponding M+2 peak at m/z 51 ([CH₂³⁷Cl]⁺). docbrown.infodocbrown.info

Fragmentation Pathway Analysis

Raman Spectroscopy Applications

Raman spectroscopy, a technique that measures the inelastic scattering of monochromatic light, provides valuable information about the vibrational modes of a molecule. capes.gov.br It is complementary to infrared (IR) spectroscopy. chemicalbook.comscientificlabs.co.ukcenmed.comsigmaaldrich.com Studies have been conducted on the infrared and Raman spectra of this compound in both gaseous and solid states. capes.gov.brchemicalbook.comscientificlabs.co.ukcenmed.comsigmaaldrich.com These investigations allow for a complete vibrational assignment of the fundamental modes of the molecule. researchgate.net The low-frequency gas phase Raman spectra have also been analyzed. capes.gov.br

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a theoretical framework to understand and predict the properties and reactivity of molecules like this compound.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been employed to investigate the molecular properties of halogenated aliphatic hydrocarbons. aimspress.com These calculations can determine optimized geometries, molecular polarizability, and molar refractivity. aimspress.com For instance, studies have used quantum chemical methods to predict properties like boiling points and vapor pressures based on molecular descriptors such as surface area and charge distribution. Such computational approaches have also been used to analyze electrostatic potential (ESP) to understand intermolecular interactions. aimspress.com

Theoretical models are crucial for understanding the mechanisms of chemical reactions involving this compound, such as nucleophilic substitution reactions. For Sₙ1 reactions, which proceed through a carbocation intermediate, computational methods can model the energy profile of the reaction pathway. libretexts.org This includes calculating the energy of the transition state, which is the highest energy point on the reaction coordinate. libretexts.orgwiredchemist.com The stability of the carbocation intermediate is a key factor in these reactions. utexas.edu For example, in the reaction of HCl with isobutene, the formation of the more stable tertiary carbocation leads to 2-chloro-2-methylpropane, whereas the formation of this compound would proceed through a less stable primary carbocation. utexas.edu Energy diagrams can be constructed to visualize the activation energy required for the reaction to proceed. wiredchemist.com These models help in understanding why certain products are favored over others. utexas.edu

Research Applications and Derivatives in Diverse Chemical Fields

Role as a Key Intermediate in Complex Organic Synthesis

1-Chloro-2-methylpropane is a key reagent in organic synthesis, primarily acting as an alkylating agent to introduce the isobutyl group into various molecular structures. smolecule.com Its utility spans the creation of pharmaceuticals, agrochemicals, polymers, and coatings. researchgate.netgoogle.com

Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

In the pharmaceutical industry, this compound is utilized as a raw material or intermediate for the synthesis of active pharmaceutical ingredients (APIs). researchgate.netsmolecule.comlsu.edu It is a building block for producing amines, which are critical components in many pharmaceutical compounds. researchgate.net

Agrochemical Development

The development of modern agrochemicals, including herbicides and pesticides, relies on versatile chemical intermediates, and this compound serves as a valuable building block in this sector. researchgate.netsmolecule.comresearchgate.net Its role is primarily as a precursor in the synthesis of more complex active ingredients. google.comgoogle.com For instance, the reactivity of its chlorine atom allows for nucleophilic substitution reactions to produce amines and other derivatives that are fundamental to the structure of many agrochemical products. researchgate.net

Precursor in Polymer and Resin Research

In the field of material science, this compound is employed as a precursor in polymerization reactions for the production of various polymers and resins. researchgate.netsmolecule.com A specific and significant application is its use as a key component in the synthesis of catalysts for propylene (B89431) polymerization. researchgate.netrsc.org The structural characteristics it imparts are crucial for the performance of these catalysts, which in turn influences the properties of the final polymer.

Application in Advanced Coating Formulations

Research has also identified this compound as a component in the formulation of protective coatings. smolecule.com Its incorporation into coating formulations can influence the final properties of the material, contributing to its durability and protective capabilities.

Contributions to Organometallic Chemistry Research

This compound is a significant starting material in organometallic chemistry for the preparation of highly reactive and useful reagents. lookchem.comresearchgate.net These reagents are fundamental tools for creating new carbon-carbon bonds in organic synthesis.

Two primary examples of its application are:

Isobutyllithium (B1630937) Synthesis: It reacts with lithium metal in a solvent like petroleum ether to produce isobutyllithium, an organolithium reagent. smolecule.comresearchgate.net

Grignard Reagent Formation: The reaction of this compound with magnesium turnings in dry ether yields isobutylmagnesium chloride, a Grignard reagent.

These organometallic compounds are highly valued in research for their ability to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to build more complex molecular frameworks. For example, isobutylmagnesium chloride has been studied in reactions with α,β-unsaturated ketones like Δ2-cyclohexenone, often in the presence of copper salts to control the reaction pathway.

Interactive Table: Organometallic Reagents from this compound
Reagent NameFormulaMetal ReactantTypical SolventKey Application
Isobutyllithium(CH₃)₂CHCH₂LiLithium (Li)Petroleum EtherCarbon-carbon bond formation
Isobutylmagnesium Chloride(CH₃)₂CHCH₂MgClMagnesium (Mg)Diethyl Ether / THFGrignard reactions

Research in the Development of Silane (B1218182) Coupling Agents

Silane coupling agents are molecules that act as a bridge between inorganic materials (like glass or silica) and organic polymers, enhancing adhesion and composite material properties. Research into the synthesis of novel silane coupling agents has shown that alkyl halides can be valuable precursors.

Specifically, this compound (isobutyl chloride) can be used to synthesize isobutyltriethoxysilane. One synthetic route involves the direct reaction of isobutyl chloride with triethoxysilane. smolecule.com Isobutyltriethoxysilane is researched for its use in creating hydrophobic, water-repellent coatings and to improve the durability and chloride resistance of concrete. smolecule.com The isobutyl group provided by the starting material contributes to the unique properties of the final silane agent. smolecule.com General methods for creating alkylsilanes often involve the coupling of alkyl halides with various silicon compounds, further highlighting the foundational role of reagents like this compound in this area of materials science. researchgate.net

Mechanistic Studies of Alkyl Hypochlorite (B82951) Generation

The generation of alkyl hypochlorites is a significant process in organic synthesis, providing versatile reagents for chlorination and oxidation reactions. Mechanistic studies have primarily focused on the formation of these compounds from alcohols, which are the standard precursors. The conversion of an alkyl halide such as this compound to an alkyl hypochlorite is not a conventional or documented synthetic route.

Research indicates that alkyl hypochlorites are typically synthesized by the reaction of an alcohol with a chlorinating agent. sciencemadness.orgwikipedia.orgorgsyn.org The most common methods involve the treatment of an alcohol with chlorine gas in the presence of a base, or with an aqueous solution of hypochlorous acid. sciencemadness.orgwikipedia.orgorgsyn.org For instance, the widely used tert-butyl hypochlorite is prepared by the chlorination of tert-butyl alcohol with chlorine and sodium hydroxide (B78521). wikipedia.org

The general mechanism for the formation of an alkyl hypochlorite from an alcohol and chlorine in a basic medium can be described as follows:

Deprotonation of the alcohol: The alcohol (ROH) is deprotonated by the base (e.g., NaOH) to form an alkoxide ion (RO⁻).

Nucleophilic attack: The resulting alkoxide ion, a potent nucleophile, attacks the electrophilic chlorine atom of the chlorine molecule (Cl₂).

Formation of the alkyl hypochlorite: This attack displaces a chloride ion (Cl⁻) and forms the alkyl hypochlorite (ROCl).

An alternative approach involves the use of hypochlorous acid (HOCl). sciencemadness.org In this case, the alcohol reacts directly with hypochlorous acid, often in an aqueous system, to form the alkyl hypochlorite and water. This is an equilibrium process.

It is important to note that this compound, being a primary alkyl chloride, does not serve as a direct precursor for the synthesis of the corresponding alkyl hypochlorite, isobutyl hypochlorite. The chemistry of alkyl halides is dominated by nucleophilic substitution and elimination reactions, where the chlorine atom acts as a leaving group. The formation of an O-Cl bond from a C-Cl bond is not a mechanistically favored pathway.

While the direct generation from this compound is not established, studies on the decomposition of alkyl hypochlorites provide insight into their stability and reactivity. The thermal or photochemical decomposition of alkyl hypochlorites can lead to the formation of aldehydes or ketones, along with either hydrogen chloride or an alkyl chloride. journals.co.za For example, the decomposition of a primary alkyl hypochlorite can yield an aldehyde and hydrogen chloride. journals.co.za

Environmental Impact and Biochemical Research

Investigations into Biodegradation Pathways

The biodegradation of 1-chloro-2-methylpropane has been a subject of biochemical research, primarily focusing on the enzymatic processes that facilitate the breakdown of this chlorinated hydrocarbon. The key enzymes identified in the degradation of halogenated aliphatic compounds are haloalkane dehalogenases. nih.gov These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond, which is often the rate-limiting step in the degradation pathway. oup.com This reaction results in the formation of a corresponding alcohol, a halide ion, and a proton. nih.gov

Research has identified specific microbial strains capable of producing haloalkane dehalogenases with notable activity towards this compound. Studies have shown that rhizobial strains, such as Mesorhizobium loti and Bradyrhizobium japonicum, encode for haloalkane dehalogenases DmlA and DbjA, respectively. nih.gov These enzymes have demonstrated significant activity with methylated compounds like this compound. nih.gov The high activity towards substrates with a bulky substituent suggests the presence of accommodating pockets within the enzymes' active sites. nih.gov

Another identified enzyme is DadB, from the marine bacterium Alcanivorax dieselolei B-5, which exhibits a broad substrate range, including activity towards this compound, although this specific activity is relatively low compared to its action on other compounds. nih.gov The process of identifying and characterizing these enzymes often involves heterologous expression of the relevant genes in host organisms like Escherichia coli, followed by activity assays. nih.gov These assays typically measure the release of halide ions spectrophotometrically to quantify enzyme activity. nih.govoup.com

In a practical application, a bioremediation study involving groundwater contaminated with this compound demonstrated the efficacy of specific microbial strains. The study reported an effective degradation of the compound, achieving a reduction in its concentration by over 80% within a six-month period. This highlights the potential of using microbial consortia for the environmental cleanup of sites contaminated with this compound. sbmicrobiologia.org.br

Table 1: Haloalkane Dehalogenases with Activity Towards this compound

Enzyme Source Organism Relative Activity/Findings Reference
DmlA Mesorhizobium loti MAFF303099 Shows relatively high activity towards this compound. nih.gov
DbjA Bradyrhizobium japonicum USDA110 Exhibits unusually high activity with methylated compounds like this compound. nih.gov
DadB Alcanivorax dieselolei B-5 Demonstrates detectable, though low, dehalogenating activity against this compound. nih.gov
LinB Sphingomonas paucimobilis UT26 No detectable activity observed under the tested conditions. asm.org

Environmental Fate and Transport Studies

This compound is classified as a volatile organic compound (VOC), a characteristic that significantly influences its behavior and transport in the environment. fishersci.comfishersci.pt Its high volatility means it will evaporate readily from soil and water surfaces. fishersci.com The compound is also highly flammable, with a low flash point. fishersci.com

The mobility of this compound in the environment is subject to conflicting interpretations based on its physical properties. Due to its high volatility, it is expected to be mobile in the environment and disperse rapidly in the air. fishersci.comfishersci.pt However, it is also insoluble in water, which suggests that its mobility in soil may be limited and that spillage is unlikely to penetrate the soil column deeply. fishersci.comthermofisher.com One assessment suggests it is not likely to be mobile in the environment due to its low water solubility. thermofisher.com Persistence in the environment is generally considered unlikely based on available information. fishersci.com

Hazardous decomposition products formed during combustion include carbon monoxide, carbon dioxide, and hydrogen chloride. fishersci.com Under normal conditions, the compound is stable and hazardous polymerization does not occur. fishersci.com

Table 2: Physical and Chemical Properties of this compound Relevant to Environmental Fate

Property Value Implication for Environmental Fate Reference
Molecular Formula C4H9Cl - fishersci.com
Molecular Weight 92.57 g/mol - fishersci.com
Physical State Liquid - fishersci.com
Boiling Point 68 - 69 °C High volatility, readily enters the atmosphere. fishersci.com
Melting Point -131 °C Remains liquid in cold environments. fishersci.com
Vapor Pressure 120 mmHg @ 20 °C High tendency to evaporate into the air. fishersci.com
Flash Point -7 °C Highly flammable. fishersci.com
Solubility in Water Insoluble Limited transport in aqueous phases; tends to partition to air or sorb to organic matter. fishersci.com
Persistence Unlikely Expected to degrade in the environment rather than persist. fishersci.com
Mobility Likely mobile due to volatility Will readily move into the atmosphere. fishersci.com
Not likely mobile due to low water solubility Limited movement through water-saturated soil. thermofisher.com

Toxicological Assessment Methodologies and Mechanisms of Chlorinated Compound Effects

The toxicological assessment of chlorinated compounds like this compound involves a variety of methodologies to determine potential health risks. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Agency for Toxic Substances and Disease Registry (ATSDR) utilize comprehensive risk assessment frameworks. uvu.edu These methodologies often involve deriving values like Minimal Risk Levels (MRLs) and Reference Doses (RfDs) from toxicological studies, typically conducted on laboratory animals. uvu.edu These assessments identify the most sensitive health endpoints to determine safe exposure levels for humans. uvu.edu For contaminants in aqueous solutions, rapid bioassays are also employed. Techniques such as the dissolved oxygen depletion (DOD) and optical density (OD) bioassays use microbial inoculums to evaluate the toxicity of chlorinated substances by measuring the inhibition of bacterial activity. ehemj.comresearchgate.net

The toxicological properties of this compound itself have not been exhaustively investigated. However, studies in laboratory animals indicate that inhalation exposure can lead to respiratory tract irritation and potential neurotoxicity at elevated concentrations. More broadly, the mechanisms of toxicity for short-chain chlorinated alkanes are better understood and provide insight into the potential effects of this compound. A primary mechanism is the reactivity of aliphatic organochlorides as alkylating agents. The chlorine atom can act as a leaving group, allowing the molecule to form covalent bonds with nucleophilic sites in essential biomolecules like DNA and proteins, which can lead to cellular damage.

Research on short-chain chlorinated paraffins (SCCPs) has revealed several key toxicological mechanisms. nih.gov These include the induction of oxidative stress, disruption of endocrine functions, and significant disturbances in cellular metabolism. nih.govbohrium.comresearchgate.net Specific metabolic pathways affected include energy metabolism (such as the tricarboxylic acid cycle), amino acid metabolism, and glycerophospholipid metabolism. bohrium.comresearchgate.net Such metabolic disruptions can lead to organ-specific toxicity, with the liver and kidneys being common targets. bohrium.com Fluctuations in phospholipids (B1166683) and nucleotides caused by exposure may also contribute to the neurotoxicity observed with some chlorinated compounds. bohrium.com

Table 3: Summary of Key Toxicological Mechanisms of Short-Chain Chlorinated Compounds

Mechanism Description Potential Health Outcome Reference
Alkylation Covalent bonding to nucleophilic sites on biomolecules (e.g., DNA, proteins). Cellular damage, potential mutagenicity.
Oxidative Stress Imbalance between the production of reactive oxygen species and the ability of the body to detoxify them. Cellular damage, inflammation. nih.govresearchgate.net
Metabolic Disturbance Interference with key metabolic pathways, such as energy, amino acid, and lipid metabolism. Hepatotoxicity, nephrotoxicity, general systemic toxicity. bohrium.comresearchgate.net
Endocrine Disruption Alteration of the normal function of the endocrine system. Developmental and reproductive toxicity. nih.govresearchgate.net
Neurotoxicity Interference with the normal activity of the nervous system. Neurological symptoms, central nervous system depression. bohrium.com

Future Research Trajectories and Unresolved Questions

Innovations in Green Synthetic Chemistry for 1-Chloro-2-methylpropane

Traditional synthesis routes for this compound, such as the reaction of isobutanol with thionyl chloride or concentrated hydrochloric acid using zinc chloride as a catalyst, often involve hazardous reagents and produce significant waste. prepchem.com Green chemistry principles aim to mitigate these issues by designing more environmentally benign processes.

Future research will likely focus on:

Atom-Economic Reactions: Developing synthetic pathways that maximize the incorporation of all starting materials into the final product. While the reaction of 2-methylpropan-2-ol with HCl produces only water as a byproduct, its atom economy is still limited. rsc.org Research into catalytic additions to alkenes or direct alkane functionalization could offer more efficient alternatives.

Benign Reagents and Solvents: Replacing toxic chlorinating agents like thionyl chloride with safer alternatives is a key goal. Investigations into solid-supported reagents or electrochemically generated chlorine could provide cleaner methods. Furthermore, the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact associated with volatile organic compounds.

Renewable Feedstocks: Exploring pathways to synthesize this compound from biorenewable sources instead of petroleum-based isobutane (B21531) or isobutanol would represent a significant advancement in sustainability.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

The reactivity of this compound is complex, as it can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions. Although it is a primary alkyl halide, steric hindrance from the adjacent methyl groups can slow down the SN2 pathway and, in some cases, favor SN1 mechanisms. A deeper understanding of these competing pathways is crucial for controlling reaction outcomes.

Future research in this area will benefit from:

Computational Modeling: Molecular dynamics (MD) simulations and quantum mechanical calculations can provide detailed energy profiles of reaction pathways. nih.govacs.orgresearchgate.net Such studies can elucidate the structure of transition states and intermediates, explaining the observed regioselectivity and stereoselectivity. For example, MD simulations have been used to study the SN1 reactivity of the isomeric 2-chloro-2-methylpropane (B56623) in various solvents, revealing different mechanisms depending on the medium. nih.govacs.org Applying these techniques to this compound would offer invaluable insights.

In-situ Spectroscopic Analysis: Combining advanced spectroscopic techniques (e.g., rapid-scan NMR, stopped-flow IR) with kinetic studies can allow for the direct observation of short-lived intermediates, providing experimental validation for computational models.

Kinetics and Isotope Effect Studies: Detailed kinetic analysis under various conditions (solvent, temperature, nucleophile) and the use of kinetic isotope effects can help to dissect the contributions of competing SN1, SN2, and E2 mechanisms.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

A major challenge in the synthesis of this compound is achieving high selectivity, particularly in reactions like the free-radical chlorination of isobutane, which tends to favor the formation of the more stable tertiary isomer, 2-chloro-2-methylpropane. vedantu.com The development of catalysts that can direct the reaction towards the desired primary chloride is a significant research goal.

Promising areas for exploration include:

Shape-Selective Catalysts: Materials with well-defined pore structures, such as zeolites and metal-organic frameworks (MOFs), could be designed to sterically favor the chlorination of the primary carbon of isobutane while hindering the formation of the bulkier tertiary product.

Transition Metal Catalysis: Recent advances in C-H functionalization using catalysts based on earth-abundant metals like iron, manganese, and cobalt offer a potential route for the selective chlorination of alkanes under mild conditions. chinesechemsoc.org Research could focus on designing ligand systems that tune the catalyst's reactivity and selectivity for primary C-H bonds.

Ionic Liquids: Acidic ionic liquids have been shown to be effective catalysts for reactions involving alkyl chlorides, such as the alkylation of toluene (B28343) with 2-chloro-2-methylpropane. researchgate.net Their unique properties as both solvent and catalyst could be exploited to develop selective synthesis methods for this compound itself, for instance, in the hydrochlorination of isobutylene. core.ac.uk

Development of Derivatives with Tailored Properties for Specific Applications

This compound is a versatile building block used to introduce the isobutyl group into a wide range of molecules. Its derivatives find applications in pharmaceuticals, agrochemicals, and materials science. innospk.com Future research will aim to create novel derivatives with precisely engineered properties for specific, high-value applications.

Key research directions include:

Pharmaceutical and Agrochemical Intermediates: The synthesis of complex amines and other functionalized molecules from this compound remains a key application. innospk.com Research will focus on developing more efficient routes to known active ingredients and exploring new derivatives for biological screening.

Organometallic Reagents: While isobutyllithium (B1630937) is a well-known derivative, lookchem.com there is potential to develop other organometallic reagents, such as isobutyl-containing zirconium complexes, for use in specialized polymerization or organic synthesis. researchgate.net

Functional Materials: The isobutyl group can impart desirable properties like solubility and stability to polymers and other materials. Research could explore the synthesis of monomers derived from this compound for the creation of new plastics, coatings, or surfactants. For example, N-alkyl-O-isobutyl thiocarbamates have been developed for use as flotation agents. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 1-chloro-2-methylpropane?

  • Method : Typically synthesized via nucleophilic substitution of 2-methyl-1-propanol with hydrochloric acid under acidic conditions. The reaction involves refluxing the alcohol with concentrated HCl and a catalyst (e.g., ZnCl₂), followed by sequential washing (NaHCO₃ and water), drying (anhydrous MgSO₄), and redistillation (boiling point ~68–70°C) .
  • Validation : Purity is confirmed by comparing experimental refractive indices (n₂₀ᴰ ≈1.402) with literature values .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

  • NMR : Proton NMR shows a triplet for the CH₂Cl group (δ ~3.5 ppm) and multiplets for adjacent methyl groups (δ ~1.0–1.5 ppm). Carbon NMR identifies the C-Cl carbon at ~67 ppm .
  • IR/Raman : C-Cl stretching vibrations appear at 550–650 cm⁻¹, with gauche conformers dominating in the liquid phase, as confirmed by Raman spectroscopy .

Q. What safety protocols are essential for handling this compound?

  • Precautions : Use explosion-proof equipment, ground containers to prevent static discharge, and store away from ignition sources (flash point: -1°C). PPE includes gloves, goggles, and ventilation .

Advanced Research Questions

Q. How do steric effects influence the reaction mechanisms of this compound?

  • SN1 vs. SN2 : Despite being a primary alkyl halide, steric hindrance from adjacent methyl groups slows SN2 reactivity. SN1 pathways are unexpectedly favored, as shown by rapid precipitation (15 seconds) in AgNO₃/ethanol-water mixtures, suggesting partial carbocation stabilization .
  • Contradiction Analysis : Tertiary analogs (e.g., 2-chloro-2-methylpropane) exhibit slower SN1 rates (50 seconds) under similar conditions, likely due to ion-pair dissociation kinetics .

Q. How can computational models predict physicochemical properties of this compound?

  • QSPR/DFT : Quantum-chemical calculations (e.g., dipole moment, polarizability) and neural networks (CC-DPS) predict boiling points (±1.5°C) and vapor pressures (±5%) using molecular descriptors like surface area and charge distribution .

Q. What thermodynamic insights do binary mixture studies provide for solvent design?

  • Excess Compressibility : Non-ideal behavior in mixtures (e.g., with butyl ethyl ether) is modeled via Redlich-Kister equations. Data across 283–313 K inform solvent optimization by quantifying molecular interactions .

Q. How should researchers resolve contradictions in kinetic data for hindered primary halides?

  • Methodological Adjustments : Replicate experiments under controlled variables (solvent polarity, counterion effects). For example, AgNO₃ in ethanol/water may stabilize carbocations in hindered systems, altering SN1/SN2 dominance .

Q. What role does molecular conformation play in vibrational spectroscopy?

  • Gauche Dominance : Raman studies show gauche conformers dominate in the liquid phase, splitting C-Cl stretches into multiple peaks. DFT calculations align with experimental energy minima .

Key Notes

  • Structural Clarification : this compound (CAS 513-36-0) is distinct from its tertiary isomer (2-chloro-2-methylpropane, CAS 507-20-0) .
  • Methodological Rigor : Answers emphasize experimental replication, computational validation, and hazard mitigation aligned with GHS protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.